Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-Bromoisothiazole-3(2H)-one (CAS 25629-52-1)
4-Bromoisothiazole-3(2H)-one, identified by CAS Number 25629-52-1, is a halogenated heterocyclic compound belonging to the isothiazolinone family.[1] While specific research on this particular molecule is not extensively published, its structural motifs—the reactive isothiazolinone core and the strategically placed bromine atom—position it as a highly valuable intermediate for synthetic chemistry. This guide synthesizes available data and provides expert insights into its chemical properties, predicted reactivity, and potential applications, offering a foundational resource for researchers in medicinal chemistry, agrochemicals, and materials science.
The isothiazolinone scaffold is a well-established pharmacophore and biocide, known for a wide range of biological activities, including antibacterial and antifungal properties.[2] The addition of a bromine atom, particularly on the heterocyclic ring, introduces a versatile functional handle for a variety of chemical transformations, most notably in cross-coupling reactions. This combination makes 4-Bromoisothiazole-3(2H)-one a promising starting material for the synthesis of novel, complex molecules with tailored biological or material properties.
Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound lies in its structure and core physical properties. For 4-Bromoisothiazole-3(2H)-one, these are summarized below. This data is primarily aggregated from chemical supplier specifications, which typically guarantee a purity of 97% or higher.[1]
| Property | Value | Source |
| CAS Number | 25629-52-1 | [1] |
| Molecular Formula | C₃H₂BrNOS | [1] |
| Molecular Weight | 180.02 g/mol | [1] |
| Common Name | 4-Bromoisothiazol-3(2H)-one | [1] |
| Classification | Heterocyclic Building Block | [1] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; S1 [label="S", pos="-0.87,-0.5!", color="#FBBC05"]; C2 [label="C", pos="0.87,-0.5!"]; C3 [label="C", pos="1.3,0.8!"]; C4 [label="C", pos="0.5,1.8!"]; O1 [label="O", pos="1.5,-1.5!"]; Br1 [label="Br", pos="-0.2,2.8!", color="#EA4335"]; H1[label="H", pos="-0.5,1.2!"]; // H on N
// Bonding N1 -- S1 [len=1.5]; S1 -- C2 [len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C4 -- N1 [len=1.5]; C2 -- O1 [style=double, len=1.0]; C4 -- Br1 [len=1.5]; N1 -- H1[len=1.0]; }
Caption: Chemical structure of 4-Bromoisothiazole-3(2H)-one.
Anticipated Reactivity and Synthetic Utility
While specific reaction protocols for 4-Bromoisothiazole-3(2H)-one are not readily found in peer-reviewed literature, its reactivity can be expertly predicted by analyzing its constituent functional groups. The molecule's synthetic value stems from three primary reactive centers.
-
N-H Acidity and N-Alkylation: The proton on the nitrogen atom is acidic and can be removed by a suitable base. The resulting anion can act as a nucleophile, allowing for alkylation or arylation at the N-2 position. This is a common strategy for modifying the properties of isothiazolinone-based compounds to tune their biological activity or solubility.
-
C-Br Bond for Cross-Coupling: The bromine atom at the C-4 position is the most significant feature for synthetic diversification. Bromo-substituted heterocycles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of substituents (e.g., aryl, alkyl, alkynyl groups). The strong electron-withdrawing nature of the isothiazolinone ring is known to enhance the reactivity of halogens in such transformations.[3]
-
The Isothiazolinone Core: The core ring system itself possesses inherent reactivity, though it is generally stable. Under harsh conditions, the ring can be opened, but for its use as a building block, reactions at the N-H and C-Br bonds are far more synthetically useful and controllable.
Caption: Key reactive sites and potential synthetic pathways.
Potential Applications in Research & Development
The utility of 4-Bromoisothiazole-3(2H)-one lies in its role as an intermediate to create more complex molecules with desired functions. Based on the known applications of the isothiazolinone class, this compound is a valuable precursor for discovery in several fields.
-
Pharmaceutical Development: Isothiazolinone derivatives have been investigated as potent enzyme inhibitors and antimicrobial agents.[2] For instance, derivatives of the related 1,2-benzisothiazol-3(2H)-one scaffold have been identified as inhibitors of HIV-1 reverse transcriptase and human mast cell tryptase.[4][5] The C-Br bond on 4-Bromoisothiazole-3(2H)-one provides a direct route to generate libraries of novel analogues for screening against various biological targets.
-
Agrochemicals: Many commercial fungicides and biocides are based on the isothiazolinone ring, valued for its efficacy against a broad spectrum of microorganisms.[2][6] This building block could be used to synthesize new agrochemicals with potentially improved efficacy, lower toxicity, or different resistance profiles.
-
Materials Science: Electron-deficient heterocyclic systems are crucial components in the design of organic electronics, such as dyes and photovoltaic materials.[3] The electron-withdrawing properties of the isothiazolinone ring, combined with the ability to extend conjugation via cross-coupling at the bromine position, make this an interesting scaffold for developing novel functional materials.
Safety and Handling: An Inferred Hazard Profile
No specific Safety Data Sheet (SDS) for CAS 25629-52-1 is publicly available. However, a reliable hazard assessment can be inferred from the GHS classifications of structurally similar compounds like 4-bromoisothiazole and 4-bromothiazole. Researchers must handle this compound with care, assuming it presents similar hazards until a supplier-specific SDS is obtained.
Inferred GHS Hazard Statements:
| Hazard Code | Statement | Source (from related compounds) |
| H302 | Harmful if swallowed | [7][8] |
| H315 | Causes skin irritation | [7][8] |
| H318 / H319 | Causes serious eye damage / irritation | [7][8] |
| H335 | May cause respiratory irritation | [7][8] |
Recommended Handling Protocol:
Given the probable hazards, the following laboratory procedures are mandatory as a baseline for safe handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid all personal contact.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]
-
Storage: Keep containers securely sealed when not in use. Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Bromoisothiazole-3(2H)-one (CAS 25629-52-1) is a chemical intermediate with significant untapped potential. While direct studies on this compound are sparse, its molecular architecture provides clear, evidence-based pathways for its use in advanced synthesis. The combination of the biologically active isothiazolinone core and the synthetically versatile C-Br bond makes it a powerful tool for medicinal chemists, agrochemical researchers, and material scientists aiming to construct novel, high-value molecules. Prudent handling, based on the hazard profile of related structures, is essential for its safe and effective use in the laboratory.
References
-
Chem-Impex. (n.d.). 4-Bromoisothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][7][12]thiadiazole). Retrieved from [Link]
-
Ponomarev, D. S., et al. (2022). Benzo[1,2-d:4,5-d′]bis([1][7][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 27(15), 4709. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-isothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2022). Molecular Iodine Mediated One-Pot Three-Component Reaction for Synthesis of Thiadiazolo [2, 3-b] Quinozolin-6(7H). Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Retrieved from [Link]
-
Gyproc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. PMC. Retrieved from [Link]
-
Combrink, K. D., et al. (1998). 1,2-Benzisothiazol-3-one 1,1-dioxide Inhibitors of Human Mast Cell Tryptase. Journal of Medicinal Chemistry, 41(24), 4854-60. Retrieved from [Link]
Sources
- 1. 25629-52-1 | 4-Bromoisothiazol-3(2H)-one - Moldb [moldb.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-isothiazole | C3H2BrNS | CID 5200358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. gyproc.ie [gyproc.ie]
- 12. chemimpex.com [chemimpex.com]
